N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-5-methyl-1-piperidin-4-yltriazole-4-carboxamide;dihydrochloride
Description
N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-5-methyl-1-piperidin-4-yltriazole-4-carboxamide;dihydrochloride is a complex organic compound that features a benzimidazole core, a piperidine ring, and a triazole moiety. This compound is of significant interest due to its potential pharmacological properties, particularly in the fields of medicinal chemistry and drug development.
Properties
IUPAC Name |
N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-5-methyl-1-piperidin-4-yltriazole-4-carboxamide;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN7O.2ClH/c1-10-16(23-24-25(10)12-4-6-19-7-5-12)17(26)20-9-15-21-13-3-2-11(18)8-14(13)22-15;;/h2-3,8,12,19H,4-7,9H2,1H3,(H,20,26)(H,21,22);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQYFZLWKDHPDCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2CCNCC2)C(=O)NCC3=NC4=C(N3)C=C(C=C4)F.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22Cl2FN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-5-methyl-1-piperidin-4-yltriazole-4-carboxamide typically involves multiple steps:
Formation of the Benzimidazole Core: The benzimidazole ring is synthesized by condensing o-phenylenediamine with formic acid or its equivalents.
Introduction of the Fluoro Group: The fluorine atom is introduced via electrophilic aromatic substitution using fluorinating agents.
Formation of the Piperidine Ring: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.
Formation of the Triazole Moiety: The triazole ring is typically formed via azide-alkyne cycloaddition reactions.
Coupling Reactions: The final compound is obtained by coupling the benzimidazole, piperidine, and triazole intermediates under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and piperidine rings.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, especially at the benzimidazole and piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .
Scientific Research Applications
N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-5-methyl-1-piperidin-4-yltriazole-4-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-5-methyl-1-piperidin-4-yltriazole-4-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like thiabendazole and albendazole share the benzimidazole core and exhibit similar biological activities.
Piperidine Derivatives: Compounds such as piperidine-based alkaloids have comparable structural features and pharmacological properties.
Triazole Derivatives: Triazole-containing drugs like fluconazole and itraconazole are used for their antifungal activities.
Uniqueness
N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-5-methyl-1-piperidin-4-yltriazole-4-carboxamide is unique due to its combination of three distinct pharmacophores (benzimidazole, piperidine, and triazole), which confer a broad spectrum of biological activities and potential therapeutic applications .
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